![molecular formula C20H21N7O2S2 B2519782 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 672944-93-3](/img/no-structure.png)
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an isoquinoline group, a thiadiazole group, and a purine group . Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a bicyclic structure and is used in various drug designs . Thiadiazole is a type of organosulfur compound with a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom . Purine is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 derivatives, which is a part of your compound, has been described in the literature . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis
The molecular structure of the compound would be complex due to the presence of multiple functional groups. The isoquinoline group would contribute a bicyclic aromatic structure, while the thiadiazole group would add a five-membered ring with two nitrogen atoms and one sulfur atom . The purine group would add another bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. The isoquinoline group could undergo electrophilic aromatic substitution reactions, while the thiadiazole group could participate in nucleophilic substitution reactions . The purine group could also undergo a variety of reactions, including deamination, methylation, and ring-opening reactions .Eigenschaften
CAS-Nummer |
672944-93-3 |
|---|---|
Produktname |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Molekularformel |
C20H21N7O2S2 |
Molekulargewicht |
455.56 |
IUPAC-Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C20H21N7O2S2/c1-12-23-24-20(31-12)30-10-9-27-15-16(25(2)19(29)22-17(15)28)21-18(27)26-8-7-13-5-3-4-6-14(13)11-26/h3-6H,7-11H2,1-2H3,(H,22,28,29) |
InChI-Schlüssel |
WCAHJRBTNWEEFM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)
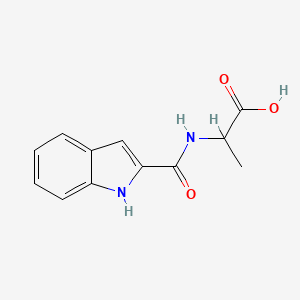
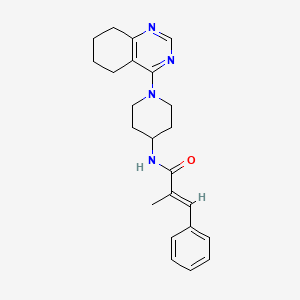
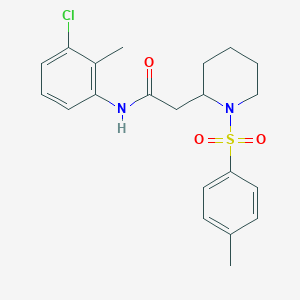
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
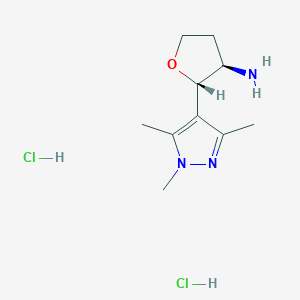
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
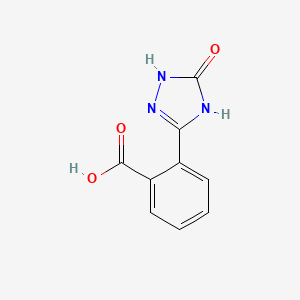
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
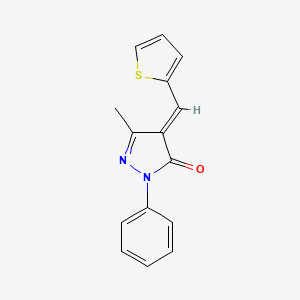
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)